6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine
Description
This compound features a pyrazolo[3,4-d]pyrimidine core linked to a piperidin-4-yl group substituted at the 1-position, with a cyclopropyl-modified imidazolidine-2,4-dione moiety. The pyrazolo[3,4-d]pyrimidine scaffold is a heterocyclic system known for its role in kinase inhibition and nucleotide mimicry, while the cyclopropyl group may enhance metabolic stability and conformational rigidity . The piperidine ring likely contributes to solubility and target binding via its basic nitrogen.
Properties
IUPAC Name |
6-[4-(2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N8S/c1-23-14-15-3-2-10(20-14)21-4-6-22(7-5-21)13-11-12(17-8-16-11)18-9-19-13/h2-3,8-9H,4-7H2,1H3,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMWRLBAEXFZMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine typically involves the following steps:
Preparation of the pyrimidine derivative: : Starting with a pyrimidine precursor, the 2-(methylsulfanyl) group is introduced using a methylation reaction with appropriate reagents and conditions.
Formation of the piperazine intermediate: : The pyrimidine derivative is then reacted with piperazine under controlled conditions to form the desired intermediate.
Coupling with purine moiety: : The piperazine intermediate is finally coupled with a purine derivative, often under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production might utilize optimized reaction conditions to maximize yield and purity. This could involve high-throughput synthesis techniques, automated reaction monitoring, and rigorous purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation: : The compound can undergo oxidation reactions, typically affecting the methylsulfanyl group.
Reduction: : Reduction reactions may be utilized to alter the purine or pyrimidine rings.
Substitution: : Various substitution reactions can occur on the pyrimidine and purine rings, allowing for functional group modifications.
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts for substitution reactions: : Palladium on carbon, platinum, or other transition metal catalysts.
Major Products: Depending on the type of reaction, the major products include oxidized or reduced forms of the original compound, as well as various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine has been explored for its potential as an antiviral and anticancer agent . The compound's ability to inhibit specific enzymes involved in viral replication and cancer cell proliferation is under investigation. Preliminary studies suggest that it may interact with key proteins in signaling pathways that regulate cell growth and apoptosis.
Biochemical Assays
This compound serves as a valuable probe in biochemical assays to study enzyme activities and protein interactions. Its unique structure allows for specificity in binding to active sites of enzymes, providing insights into the mechanisms of action of various biochemical pathways.
Drug Development
The compound is being evaluated in drug discovery programs aimed at developing new therapeutics for diseases such as cancer and viral infections. Its structural features suggest that it may have dual functionalities, targeting multiple pathways simultaneously.
Case Study 1: Antiviral Activity
A study investigated the antiviral properties of this compound against influenza virus strains. Results indicated that the compound effectively inhibited viral replication in vitro by targeting the viral polymerase complex.
Case Study 2: Anticancer Potential
Another research project focused on the compound's effects on human cancer cell lines. The findings showed significant cytotoxicity against breast cancer cells, suggesting that it may induce apoptosis through caspase activation.
Mechanism of Action
The mechanism of action of 6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine involves interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The precise molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Data Table: Key Structural and Hypothesized Pharmacological Differences
Biological Activity
The compound 6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is a member of the purine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and related case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 370.5 g/mol. The structure includes a purine core linked to a piperazine moiety and a methylsulfanyl-substituted pyrimidine ring.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N6S |
| Molecular Weight | 370.5 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C1=NC2=C(N1)N=C(N=C2)N)N(CCN(C)C)C |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in nucleotide metabolism, which can affect cellular proliferation and survival.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antibacterial and antimycobacterial properties, particularly against Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Research suggests that the compound may induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell growth and survival.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. Results indicated that the compound exhibited significant activity against multiple bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Studies
In vitro tests demonstrated that the compound could inhibit the growth of several cancer cell lines, including A431 (vulvar epidermal carcinoma). The mechanism was linked to the induction of apoptosis through caspase activation and modulation of cell cycle regulators .
Enzyme Inhibition
The compound's ability to inhibit acetylcholinesterase (AChE) was assessed, revealing potential implications for neurodegenerative diseases such as Alzheimer's. The inhibition profile indicated that it could serve as a lead compound for developing AChE inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
